molecular formula C19H18N2O4S2 B11546328 ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B11546328
M. Wt: 402.5 g/mol
InChI Key: VVYBJKNTXDJWOL-UHFFFAOYSA-N
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Description

Ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of benzoxazole, thiophene, and cyclopentane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:

    Formation of the Benzoxazole Moiety: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Thioether Formation: The benzoxazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acylation: The thioether is acylated using an acyl chloride or anhydride to introduce the acetyl group.

    Amidation: The acylated product is then reacted with an amine to form the amide bond.

    Cyclopentathiophene Formation: The final step involves the cyclization of the intermediate with a suitable cyclopentadiene derivative to form the cyclopenta[b]thiophene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzoxazole and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoxazole or thiophene derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent due to its unique structure, which may interact with biological targets in novel ways.

    Materials Science: The compound’s structural features make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or tool in biological studies to investigate the function of specific enzymes or receptors.

    Industrial Applications: The compound may find use in the synthesis of other complex molecules or as a precursor in the production of advanced materials.

Mechanism of Action

The mechanism of action of ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The benzoxazole and thiophene rings could participate in π-π stacking or hydrogen bonding interactions, while the thioether and ester groups may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with other compounds that feature similar structural motifs:

    Ethyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: This compound has a benzothiazole ring instead of a benzoxazole ring, which may result in different electronic properties and biological activities.

    Ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate:

The uniqueness of this compound lies in its combination of structural elements, which may confer distinct chemical and biological properties not found in other similar compounds.

properties

Molecular Formula

C19H18N2O4S2

Molecular Weight

402.5 g/mol

IUPAC Name

ethyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C19H18N2O4S2/c1-2-24-18(23)16-11-6-5-9-14(11)27-17(16)21-15(22)10-26-19-20-12-7-3-4-8-13(12)25-19/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,21,22)

InChI Key

VVYBJKNTXDJWOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC4=CC=CC=C4O3

Origin of Product

United States

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